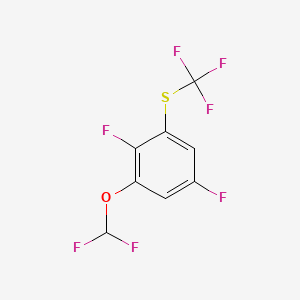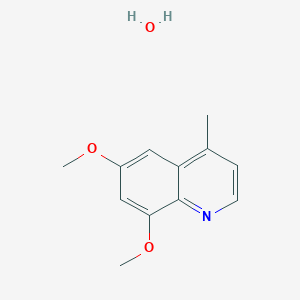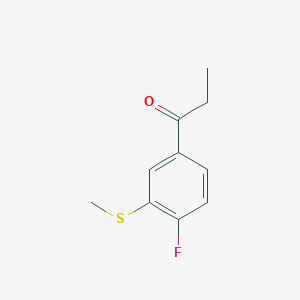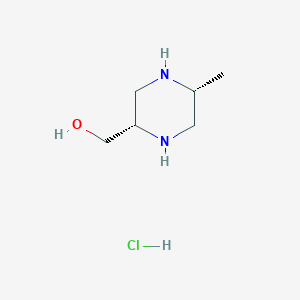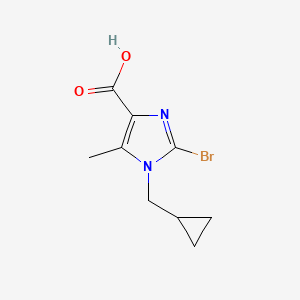
2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carboxylic acid typically involves the bromination of a precursor compound. One common method involves the reaction of an α-bromoketone with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and energy-efficient processes, can make the production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the imidazole ring can lead to the formation of partially or fully saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various imidazole derivatives with different functional groups, while oxidation and reduction reactions can modify the ring structure and introduce new functionalities.
Aplicaciones Científicas De Investigación
2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s imidazole ring structure is known for its biological activity, making it a potential candidate for drug development and biochemical studies.
Medicine: It may be explored for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the imidazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(cyclopropylmethyl)-1H-imidazole-4-carboxylic acid: Similar structure but lacks the methyl group at the 5-position.
1-(Cyclopropylmethyl)-5-methyl-1H-imidazole-4-carboxylic acid: Similar structure but lacks the bromine atom.
2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole: Similar structure but lacks the carboxylic acid group.
Uniqueness
2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which can significantly influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H11BrN2O2 |
|---|---|
Peso molecular |
259.10 g/mol |
Nombre IUPAC |
2-bromo-1-(cyclopropylmethyl)-5-methylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H11BrN2O2/c1-5-7(8(13)14)11-9(10)12(5)4-6-2-3-6/h6H,2-4H2,1H3,(H,13,14) |
Clave InChI |
SJZCCNJGTSVHGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N1CC2CC2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



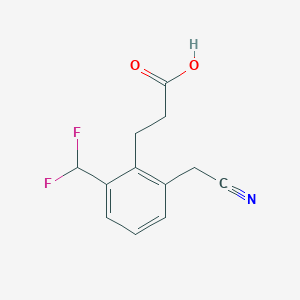



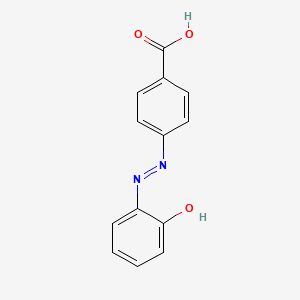
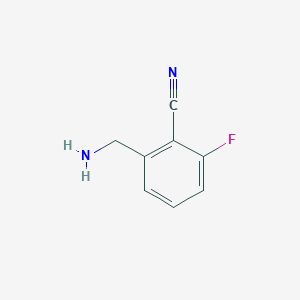
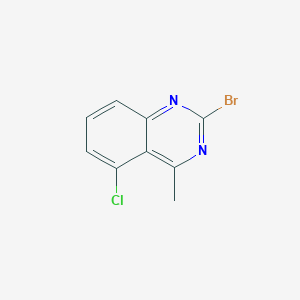
![Rel-(3AR,7AS)-5-(((9H-fluoren-9-YL)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid](/img/structure/B14041279.png)
